molecular formula C2H7NO B048447 2-Amino-1,1,2,2-tetradeuterioethanol CAS No. 85047-08-1

2-Amino-1,1,2,2-tetradeuterioethanol

Cat. No. B048447
CAS RN: 85047-08-1
M. Wt: 65.11 g/mol
InChI Key: HZAXFHJVJLSVMW-LNLMKGTHSA-N
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Description

Synthesis Analysis

Synthesis approaches for similar 1,2-amino alcohols involve catalytic asymmetric reactions or organocatalytic methods to achieve high enantiomeric purities. For instance, direct asymmetric synthesis of anti-1,2-amino alcohols and syn-1,2-diols has been achieved through organocatalytic anti-Mannich and syn-aldol reactions using primary amine-containing amino acids as catalysts (Ramasastry et al., 2007).

Molecular Structure Analysis

Studies on related compounds, like 2-aminoethanol and its derivatives, have shown significant structural implications due to hydrogen bonding, as revealed through vibrational analysis and molecular orbital calculations. These studies provide insights into the molecular structure and dynamics affected by hydrogen bonding (Fausto et al., 2000).

Chemical Reactions and Properties

The reactivity of similar cyclic and acyclic amino alcohols has been explored, demonstrating diverse chemical reactions and the formation of complex molecular structures. For instance, reactions involving 2-aminoethanol with various reagents highlight its versatility in synthesizing heterocyclic compounds and understanding the influence of amino groups on chemical properties (Sosnovskikh et al., 2001).

Physical Properties Analysis

The study of 2-aminoethanol and similar compounds through spectroscopic methods, like Fourier Transform Near-Infrared Spectroscopy, has provided detailed insights into their physical properties, including molecular structure and hydrogen bonding. These studies help understand how temperature and water content affect the physical properties of amino alcohols (Haufa & Czarnecki, 2010).

Scientific Research Applications

Spin Label Amino Acid TOAC in Peptide Studies

The spin label amino acid TOAC (2,2,6,6-tetramethyl-N-oxyl-4-amino-4-carboxylic acid), an analog to the compound of interest, demonstrates the utility of amino acid derivatives in studying peptides. TOAC, being the first spin label probe incorporated into peptides via a peptide bond, has facilitated analyses of backbone dynamics and peptide secondary structures using various spectroscopic methods. Such studies contribute to understanding peptide interactions with membranes and other biomolecules, proving essential in biological and pharmaceutical research (Schreier et al., 2012).

Highly Branched Polymers Based on Poly(amino acid)s for Biomedical Application

Research on polymers consisting of amino acid building blocks, such as poly(amino acid)s, underscores the biocompatibility and potential biomedical applications of amino acid-based materials. These polymers have been explored for their use as delivery vehicles for genes and drugs due to their biodegradable and metabolizable nature. The review by Thompson and Scholz (2021) highlights the significance of amino acids in developing non-viral gene delivery vectors and drug delivery systems, emphasizing the innovative applications in biomedicine (Thompson & Scholz, 2021).

Biomedical Applications of Synthesized Poly(glutamic acid) and Poly(lysine)

The synthesis and biomedical applications of homo-poly amino acids like poly-glutamic acid and poly-lysine further illustrate the versatility of amino acids in medical science. These compounds, synthesized chemically or via microbial fermentation, have found applications in materials, drug delivery carriers, and biological adhesives. Their water solubility, biodegradability, and non-toxicity make them suitable candidates for various biomedical applications (Shih, Van, & Shen, 2004).

Chitosan and its Antimicrobial Potential

The study of chitosan, an aminopolysaccharide biopolymer, showcases the application of amino-group-containing compounds in creating materials with antimicrobial properties. The unique structure of chitosan, featuring reactive hydroxyl and amino groups, facilitates its use in biomedical applications, including as an ingredient in pharmaceutical formulations. This demonstrates the potential of amino acid derivatives in developing antimicrobial systems (Raafat & Sahl, 2009).

properties

IUPAC Name

2-amino-1,1,2,2-tetradeuterioethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H7NO/c3-1-2-4/h4H,1-3H2/i1D2,2D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZAXFHJVJLSVMW-LNLMKGTHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

65.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-1,1,2,2-tetradeuterioethanol

CAS RN

85047-08-1
Record name Ethanol-1,1,2,2-d4-amine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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